molecular formula C15H15N3 B8711559 (S)-1-(1-Phenyl-1H-benzo[D]imidazol-2-YL)ethanamine CAS No. 1393176-03-8

(S)-1-(1-Phenyl-1H-benzo[D]imidazol-2-YL)ethanamine

Cat. No.: B8711559
CAS No.: 1393176-03-8
M. Wt: 237.30 g/mol
InChI Key: PYHXHXAQVLKMDM-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(1-Phenyl-1H-benzo[D]imidazol-2-YL)ethanamine is a useful research compound. Its molecular formula is C15H15N3 and its molecular weight is 237.30 g/mol. The purity is usually 95%.
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Properties

CAS No.

1393176-03-8

Molecular Formula

C15H15N3

Molecular Weight

237.30 g/mol

IUPAC Name

(1S)-1-(1-phenylbenzimidazol-2-yl)ethanamine

InChI

InChI=1S/C15H15N3/c1-11(16)15-17-13-9-5-6-10-14(13)18(15)12-7-3-2-4-8-12/h2-11H,16H2,1H3/t11-/m0/s1

InChI Key

PYHXHXAQVLKMDM-NSHDSACASA-N

Isomeric SMILES

C[C@@H](C1=NC2=CC=CC=C2N1C3=CC=CC=C3)N

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1C3=CC=CC=C3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

[1-(2-Phenylaminophenylcarbamoyl)ethyl]carbamic acid tertbutyl ester (400 mg, 1.59 mmol) was suspended in AcOH (4 mL) and the resulting mixture was heated at 80° C. for 12 h whereupon the mixture clarified. The cooled solution was diluted with toluene and volatiles removed under reduced pressure. The resulting residue was stirred with TFA (4 mL) for 2 h and the resulting solution was loaded onto an SCX-2 cartridge which was initially washed with MeOH. The product was eluted with 2M NH3/MeOH and further purified by column chromatography (Si—PCC, gradient 0-6% MeOH in DCM) affording 1-(1-phenyl-1H-benzo[d]imidazol-2-yl)ethanamine as a white crystalline solid (211 mg, 80%). LCMS: RT 0.27 min [M−NH2]+ 221.1. The enantiomers, (S)-1-(1-phenyl-1H-benzo[d]imidazol-2-yl)ethanamine and (R)-1-(1-phenyl-1H-benzo[d]imidazol-2-yl)ethanamine can be resolved and separated. Alternatively, (S)-1-(1-phenyl-1H-benzo[d]imidazol-2-yl)ethanamine can be prepared from enantiopure (S)-2-tertbutoxycarbonylaminopropionic acid.
Name
[1-(2-Phenylaminophenylcarbamoyl)ethyl]carbamic acid tertbutyl ester
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
1-(1-phenyl-1H-benzo[d]imidazol-2-yl)ethanamine
Yield
80%

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